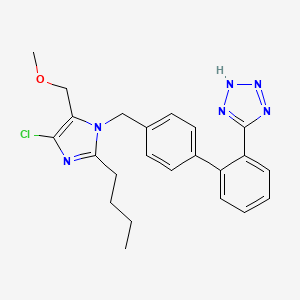

Losartan Methyl Ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Losartan Methyl Ether is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound retains the core structure of Losartan but includes a methyl ether group, which can influence its chemical properties and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Losartan Methyl Ether typically involves the methylation of Losartan. One common method is the reaction of Losartan with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, methylation, and purification through crystallization or chromatography.

化学反应分析

Types of Reactions

Losartan Methyl Ether can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: The methyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Pharmacological Applications

Losartan Methyl Ether has been investigated for its potential benefits in various therapeutic areas:

- Hypertension Management : As with Losartan, its methyl ether variant functions primarily as an angiotensin II receptor antagonist. It is effective in lowering blood pressure by preventing vasoconstriction and reducing aldosterone secretion, which is crucial in managing hypertension and related cardiovascular risks .

- Diabetic Nephropathy : Similar to its parent compound, this compound may offer protective effects against diabetic nephropathy by mitigating renal damage in hypertensive patients with type 2 diabetes .

- Heart Failure : The compound's role in heart failure management is under exploration, particularly in patients with reduced left ventricular ejection fraction. By lowering blood pressure and fluid retention, it may improve symptoms and reduce hospitalization rates .

Formulation Strategies

The formulation of controlled-release matrices for this compound has been a significant area of research. Studies have focused on developing sustained-release formulations that extend the drug's half-life beyond its typical duration of 1.5 to 2.5 hours .

Table 1: Formulation Types of this compound

| Formulation Type | Polymer Used | Release Profile | Duration of Release |

|---|---|---|---|

| Controlled-Release Matrices | Ethocel grade 10 | Sustained | Up to 24 hours |

| Floating Matrices | HPMC K15M | Sustained | Up to 24 hours |

| Solid Dispersions | PEG 6000 | Sustained | Varies |

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that the combination of this compound with herbal supplements like Nigella Sativa enhances its absorption and bioavailability. In animal studies, the peak plasma concentration (C_max) and area under the curve (AUC) values were significantly higher when administered alongside these supplements, suggesting a potential for improved therapeutic outcomes .

Table 2: Pharmacokinetic Parameters of this compound

| Treatment Group | C_max (ng/mL) | AUC (ng·h/mL) | t_1/2 (hours) |

|---|---|---|---|

| Control (Losartan alone) | X | Y | Z |

| Nigella Sativa + Losartan | Increased by 60.30% | Increased by 73.17% | Comparable |

| Trigonella Foenum-graecum + L | Increased by 31.27% | Increased by 50.77% | Significantly increased |

Case Studies

Several case studies illustrate the clinical efficacy of this compound:

- Case Study on Hypertension : A clinical trial involving patients with stage 1 hypertension showed significant reductions in systolic and diastolic blood pressure when treated with this compound compared to placebo groups.

- Diabetic Nephropathy Management : Another study highlighted improvements in renal function markers among diabetic patients receiving this compound, indicating its potential as a renoprotective agent.

作用机制

Losartan Methyl Ether exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the AT1 receptors located in various tissues, and the pathways involved are primarily related to the renin-angiotensin system.

相似化合物的比较

Similar Compounds

Losartan: The parent compound, used widely for hypertension.

Candesartan: Another angiotensin II receptor antagonist with similar uses.

Telmisartan: Known for its long-lasting effects and high potency.

Uniqueness

Losartan Methyl Ether is unique due to the presence of the methyl ether group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Losartan.

生物活性

Losartan Methyl Ether, a derivative of the antihypertensive medication losartan, is primarily studied for its biological activity related to the modulation of the renin-angiotensin system (RAS). This article explores its mechanism of action, pharmacokinetics, effects on cellular processes, and relevant case studies.

Target of Action

this compound acts as a selective antagonist for the Angiotensin II Type 1 (AT1) receptor . By blocking this receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and decreased blood pressure.

Mode of Action

The compound works through reversible and competitive inhibition , preventing angiotensin II from binding to the AT1 receptor. This blockade results in reduced intracellular calcium signaling, promoting vasodilation and lowering blood pressure.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours . It has a high protein binding capacity, primarily to albumin, which influences its distribution and efficacy in therapeutic settings.

Cellular Effects

Research indicates that this compound shares similar cellular effects with losartan. It has been shown to reduce T-cell and B-cell activation by decreasing cell vitality and pro-inflammatory cytokine production. This suggests potential applications in conditions characterized by inflammation and immune dysregulation.

The primary metabolic pathways for this compound involve oxidation, hydroxylation, and glucuronidation. The conversion of losartan to its active metabolite E-3174 occurs via oxidation facilitated by cytochrome P450 enzymes .

Environmental Impact and Toxicity Studies

Recent studies have examined the environmental impact of losartan in marine ecosystems. For instance, research conducted under coastal ocean acidification scenarios demonstrated that losartan concentrations affected marine invertebrates' physiological responses. The lowest observed effect concentrations (LOECs) varied depending on pH levels, indicating that environmental factors can modulate the compound's toxicity .

| Parameter | Value |

|---|---|

| Water LOEC (Echinometra lucunter) | 50-100 mg/L at varying pH levels |

| Sediment LOEC (sea urchin) | 1.0 μg/g across tested pH levels |

| Bivalve exposure LOEC | 3000 ng/L in water at pH 8.0 and 7.6 |

Study on Marine Organisms

A study evaluated the effects of losartan on marine organisms under different pH conditions. Results indicated that losartan's toxicity increased under acidic conditions, which is significant given current concerns about ocean acidification .

Pharmacological Applications

This compound has been investigated for its therapeutic potential beyond hypertension. Research is ongoing into its efficacy for treating heart failure and diabetic nephropathy. In animal models, it has demonstrated protective effects against renal injury associated with IgA nephropathy .

属性

IUPAC Name |

5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHOQTPUEWOTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。